3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving salicylaldehyde and a suitable diazo compound.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzofuran-2-carboxamide
- 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(2-methoxyphenyl)-3-(3-(trifluoromethyl)benzamido)-1-benzofuran-2-carboxamide
Uniqueness
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the trifluoromethyl group and the benzamido group enhances its biological activity and makes it a valuable compound for drug development .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-5-3-4-9(8-10)16(24)22-13-11-6-1-2-7-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIGKCREZNGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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